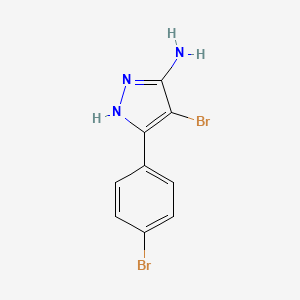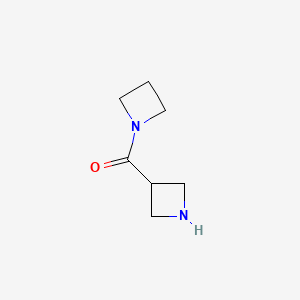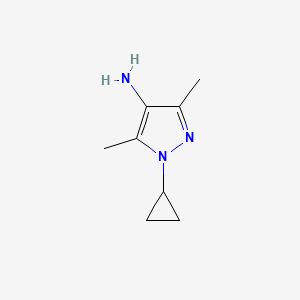![molecular formula C12H15N3O B7967441 2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B7967441.png)
2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-3-yl)-2,7-diazaspiro[44]nonan-3-one is a complex organic compound featuring a pyridine ring attached to a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The reactions can yield various products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, 2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interaction with biological targets can lead to the discovery of novel therapeutic agents.
Medicine: In the medical field, the compound may be explored for its pharmacological properties. It could serve as a precursor for drugs targeting various diseases, including cancer and infectious diseases.
Industry: Industrially, this compound can be utilized in the production of advanced materials and chemicals. Its versatility makes it suitable for various applications, from coatings to pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biological responses. Understanding the precise pathways and targets is crucial for developing its applications in medicine and industry.
Comparison with Similar Compounds
2-(Pyridin-3-yl)ethanamine
2-(Pyridin-3-yl)-1H-benzo[d]imidazoles
2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine
Uniqueness: 2-(Pyridin-3-yl)-2,7-diazaspiro[44]nonan-3-one stands out due to its spirocyclic structure, which provides unique chemical and physical properties compared to other pyridine derivatives
Properties
IUPAC Name |
2-pyridin-3-yl-2,7-diazaspiro[4.4]nonan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-11-6-12(3-5-14-8-12)9-15(11)10-2-1-4-13-7-10/h1-2,4,7,14H,3,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJQDSIRIZZDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(=O)N(C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-pyridin-4-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B7967406.png)

![2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione](/img/structure/B7967413.png)
![1-(4-Oxa-1,9-diazaspiro[5.5]undecan-1-yl)ethanone](/img/structure/B7967426.png)
![1-(1-Oxa-4,8-diazaspiro[5.5]undecan-8-yl)ethanone](/img/structure/B7967427.png)
![N-Methyl-8-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7967435.png)
![1-Ethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B7967439.png)
![1-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B7967443.png)
![8-(2-Methoxyethyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B7967450.png)
